Pseudococaína

Descripción general

Descripción

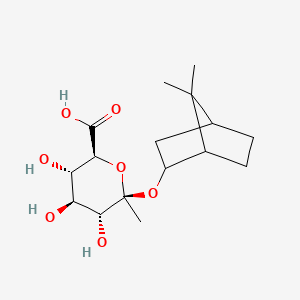

La pseudococaína es un diastereoisómero de la cocaína, un alcaloide bien conocido derivado de la planta de coca. Comparte una estructura molecular similar con la cocaína, pero difiere en la disposición espacial de sus átomos, lo que lleva a propiedades químicas y biológicas distintas. La this compound tiene la fórmula molecular C₁₇H₂₁NO₄ y un peso molecular de 303.3529 g/mol .

Aplicaciones Científicas De Investigación

La pseudococaína tiene varias aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la estereoquímica y la reactividad de los isómeros de la cocaína.

Industria: La this compound se utiliza en el desarrollo de nuevos productos farmacéuticos y procesos químicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La pseudococaína se puede sintetizar a partir de la cocaína mediante una serie de reacciones químicas. El método principal implica la acción de una base fuerte sobre la cocaína, que epimeriza el grupo carbometoxilo en la posición C-2 a la posición ecuatorial y transesterifica el éster en la posición C-3. El éster benzoato se regenera luego mediante la reacción con cloruro de benzoílo .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluida la temperatura, el pH y la concentración de reactivos, para garantizar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones

La pseudococaína experimenta diversas reacciones químicas, entre ellas:

Oxidación: La this compound se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la this compound en sus alcoholes correspondientes.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar grupos funcionales en la this compound con otros sustituyentes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).

Sustitución: Los reactivos como hidróxido de sodio (NaOH) y ácido clorhídrico (HCl) se emplean comúnmente.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen ácidos carboxílicos, alcoholes y diversos derivados sustituidos de la this compound.

Mecanismo De Acción

La pseudococaína ejerce sus efectos al interactuar con varios objetivos moleculares en el cuerpo. Afecta principalmente al sistema nervioso central al inhibir la recaptación de neurotransmisores como la dopamina, la norepinefrina y la serotonina. Esto lleva a un aumento de los niveles de estos neurotransmisores en la hendidura sináptica, lo que resulta en una actividad neuronal alterada .

Comparación Con Compuestos Similares

La pseudococaína es similar a otros análogos de la cocaína, que incluyen:

Cocaína: El isómero natural de la this compound, conocido por sus efectos estimulantes.

Alococaína: Otro diastereoisómero con diferente disposición espacial de átomos.

Alothis compound: Un diastereoisómero con propiedades químicas distintas.

Unicidad

La this compound es única debido a su estereoquímica específica, que da como resultado una diferente reactividad química y efectos biológicos en comparación con sus isómeros. Es la conformación más estable entre los isómeros de la cocaína, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales .

Propiedades

IUPAC Name |

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858949 | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-73-9 | |

| Record name | Pseudococaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pseudococaine differ structurally from cocaine?

A1: Pseudococaine is a diastereoisomer of cocaine, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of those atoms. Specifically, pseudococaine and cocaine differ in the configuration of the carbomethoxy group at the C2 position of the tropane ring. In cocaine, the carbomethoxy group is oriented axially, while in pseudococaine it is equatorial. [, , , ]

Q2: How does this structural difference affect the pharmacological activity of pseudococaine compared to cocaine?

A2: The altered stereochemistry of pseudococaine significantly impacts its interaction with biological targets. While cocaine potently inhibits monoamine reuptake, particularly dopamine, pseudococaine shows significantly weaker activity. [, , , ] Studies comparing the effects of cocaine and pseudococaine on dopamine transporter (DAT) binding and uptake demonstrate this difference in potency. []

Q3: Are there any structural modifications to the cocaine molecule, aside from C2 epimerization, that are known to affect its activity?

A3: Yes, research has shown that modifications to the phenyl ring, the carbomethoxy group, and the nitrogen atom of the tropane ring can significantly alter cocaine's pharmacological profile. For example, replacing the benzoyl ester with a 3,5-dichlorobenzoate group resulted in a compound with increased potency for dopamine uptake inhibition. []

Q4: Can you provide examples of how researchers are exploring the SAR of cocaine and its analogs to develop potential therapeutic agents?

A4: Researchers are investigating modifications to the cocaine molecule, like introducing hydroxyl groups at the 6- and 7-positions of the tropane ring, aiming to create compounds with reduced abuse liability while retaining therapeutic potential, such as acting as cocaine antagonists. []

Q5: What analytical techniques are used to identify and quantify pseudococaine in various matrices?

A5: Gas chromatography coupled with mass spectrometry (GC/MS) [, ] and gas chromatography coupled with Fourier transform infrared spectroscopy (GC/FT-IR) [] are commonly employed for the identification and quantification of pseudococaine. High-performance liquid chromatography (HPLC) with UV detection, particularly ion-pair reverse-phase HPLC, has also been used for the separation and analysis of cocaine and its isomers, including pseudococaine. [, ]

Q6: How sensitive are these methods in detecting trace amounts of pseudococaine?

A6: GC/FT-IR has been reported to detect pseudococaine at levels as low as 50 nanograms. [] For GC with flame ionization detection, pseudococaine can be quantified at levels as low as 0.0001% relative to cocaine. [, ]

Q7: Can these analytical techniques differentiate between cocaine and its diastereomers, including pseudococaine?

A7: Yes, these techniques can differentiate between cocaine and its diastereomers. These methods exploit differences in retention times and spectral characteristics to distinguish between these closely related compounds. [, , , ]

Q8: Has research examined the pharmacokinetic properties of pseudococaine in comparison to cocaine?

A8: While there is limited research specifically on the comprehensive pharmacokinetic profile of pseudococaine, studies utilizing radiolabeled analogs like [3H]-pseudococaine have been conducted to investigate its distribution and elimination in animal models. []

Q9: Does N-demethylation of cocaine, yielding norcocaine, affect its pharmacokinetic properties?

A9: Yes, N-demethylation of cocaine to norcocaine has been shown to influence its pharmacokinetics. Studies using radiolabeled [3H]-norcocaine have provided insights into the impact of this metabolic transformation on the drug's disposition in biological systems. []

Q10: When was pseudococaine first synthesized, and what were the initial findings regarding its pharmacological activity?

A10: Pseudococaine was first synthesized in the early 20th century. Early pharmacological studies recognized that, unlike cocaine, pseudococaine lacked significant local anesthetic properties. [] This finding sparked interest in understanding the structure-activity relationship of cocaine and its analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)

![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)

![1-Chloro-2-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B1200356.png)

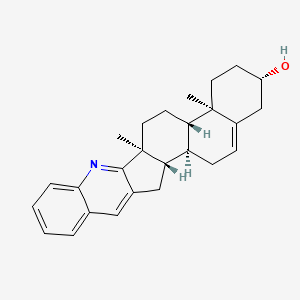

![(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol](/img/structure/B1200357.png)